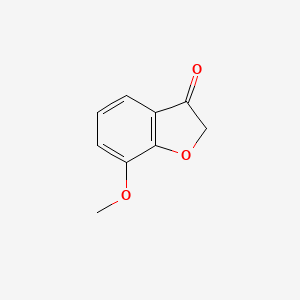

7-Methoxybenzofuran-3(2H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJBSTJSAZCHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384735 | |

| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-37-1 | |

| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Methoxybenzofuran 3 2h One and Its Analogues

Strategies for the Construction of the 7-Methoxybenzofuran-3(2H)-one Core Structure

The formation of the fundamental this compound framework can be achieved through several strategic pathways, primarily involving the creation of the heterocyclic furanone ring fused to the methoxy-substituted benzene (B151609) ring.

Intramolecular cyclization is a cornerstone for the synthesis of the benzofuran-3(2H)-one system. These reactions typically involve the formation of a key C-O bond to close the heterocyclic ring.

Palladium-Catalyzed Intramolecular C-O Coupling: An asymmetric dual-metal relay catalysis strategy has been developed for the synthesis of quaternary carbon-containing benzofuran-3(2H)-ones. This method combines a Rhodium-catalyzed enantioselective 1,2-addition with a Palladium-catalyzed intramolecular C-O coupling, enabling the efficient synthesis of chiral gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org

Oxidative Cyclization of Chalcones: The synthesis of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, can be achieved through the oxidative cyclization of 2'-hydroxychalcones. arkat-usa.org For instance, a series of 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones were synthesized via the oxidative cyclization of the corresponding chalcones using copper(II) bromide (CuBr₂) in a DMF-water mixture. scirp.org

N-Heterocyclic Carbene (NHC) Catalyzed Cyclization: N-Heterocyclic carbenes have been shown to efficiently catalyze intramolecular nucleophilic substitution reactions to produce benzofuranones, with the outcome depending on the substitution pattern of the starting material. organic-chemistry.org

Rhodium/Cobalt Relay Catalyzed Annulation: A relay catalysis approach using Rhodium and Cobalt facilitates the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids. This process yields valuable benzofuran-3(2H)-one scaffolds that possess a quaternary center at the C2 position. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for Benzofuranone Synthesis

| Starting Material | Catalyst/Reagent | Product Type | Reference |

| N-aryloxyacetamides, Propiolic acids | Rh/Co relay catalysis | C2-quaternary benzofuran-3(2H)-ones | organic-chemistry.org |

| 2'-hydroxychalcones | Copper(II) bromide | 2-benzylidene-benzofuran-3(2H)-ones | scirp.org |

| Substituted Phenols | N-Heterocyclic Carbene | Benzofuranones | organic-chemistry.org |

Condensation reactions are fundamental to building the benzofuranone skeleton, often by forming a C-C bond that is later involved in the ring structure or by directly forming the heterocyclic ring.

A prominent method involves the condensation of phenols or their derivatives with reagents that provide the remaining atoms for the furanone ring. For example, the Hoesch reaction, a type of Friedel-Crafts acylation, can be the initial step in a multi-step sequence. The synthesis of the isomeric 6-hydroxybenzofuran-3(2H)-one starts with the Hoesch reaction of resorcinol (B1680541) and chloroacetonitrile (B46850) with zinc chloride and HCl gas. mdpi.com The resulting imine intermediate is hydrolyzed to 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, which then undergoes intramolecular cyclization upon treatment with a mild base like sodium acetate (B1210297) to yield the benzofuranone core. mdpi.com

Similarly, the synthesis of benzofuranone derivatives can involve the condensation of benzofuranone precursors with aldehydes or other electrophiles. ontosight.ai The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, promoted by trifluoroacetic acid (TFA), leads to the regioselective preparation of substituted benzofuranones. oregonstate.edu

The construction of this compound from basic starting materials typically requires a multi-step synthetic sequence. msu.edu

One practical, established pathway involves the following steps acs.orgsemanticscholar.org:

Esterification: A substituted phenol, such as methyl salicylate, is reacted with an α-haloacetate (e.g., methyl chloroacetate) under basic conditions to form a phenoxyacetate (B1228835) derivative. For the 7-methoxy analogue, a suitably substituted o-hydroxybenzoic acid ester would be the starting point.

Intramolecular Cyclization (Dieckmann Condensation): The resulting diester, such as methyl 2-(2-methoxy-2-oxoethoxy)benzoate, undergoes an intramolecular Dieckmann condensation to form the five-membered furanone ring, yielding a β-ketoester intermediate like methyl 3-hydroxybenzofuran-2-carboxylate. semanticscholar.org

Decarboxylation (Krapcho Reaction): The final step is the hydrolysis and decarboxylation of the ester group at the C2 position. The Krapcho reaction is often employed for this transformation, which typically involves heating in a polar aprotic solvent with salts, to yield the final benzofuran-3(2H)-one. semanticscholar.org

A microwave-assisted version of this pathway has been developed to expedite the synthesis and improve yields. semanticscholar.org

Another multi-step route starts from vanillin. Vanillin is converted to its propargyl ether, which then undergoes intramolecular cyclization to form a 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, demonstrating a pathway to a substituted 7-methoxybenzofuran (B1297906) core. jocpr.com

Table 2: Representative Multi-step Synthesis of a Benzofuran-3(2H)-one Core

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | Resorcinol, Chloroacetonitrile | ZnCl₂, HCl gas | Imine intermediate | mdpi.com |

| 2 | Imine intermediate | H₂O (Hydrolysis) | 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | mdpi.com |

| 3 | 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | CH₃COONa | 6-Hydroxybenzofuran-3(2H)-one | mdpi.com |

Derivatization and Structural Diversification Techniques for this compound Analogues

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modification to generate a library of analogues with diverse structural features.

The methylene (B1212753) group at the C2 position of the benzofuranone ring is particularly reactive and serves as a primary site for derivatization.

Aldol Condensation for Aurone (B1235358) Synthesis: The most common derivatization is the Knoevenagel or Aldol-type condensation with various aromatic aldehydes. This reaction introduces a benzylidene substituent at the C2 position, yielding a class of compounds known as aurones. A general procedure involves reacting this compound with a substituted benzaldehyde, often catalyzed by a base like alumina (B75360) or an acid. arkat-usa.orgamazonaws.com This method allows for the introduction of a wide range of substituents on the appended phenyl ring. amazonaws.com

Table 3: Synthesis of 2-Benzylidene-7-methoxybenzofuran-3(2H)-one Derivatives via Condensation

| Aldehyde Reactant | Product Name | Yield | Reference |

| Benzaldehyde | (Z)-2-benzylidene-7-methoxybenzofuran-3(2H)-one | 76% | amazonaws.com |

| 4-Chlorobenzaldehyde | (Z)-2-(4-chlorobenzylidene)-7-methoxybenzofuran-3(2H)-one | 76% | amazonaws.com |

| 2,4-Dimethoxybenzaldehyde | (Z)-7-methoxy-2-(2,4-dimethoxybenzylidene)benzofuran-3(2H)-one | 74% | amazonaws.com |

| 3,4,5-Trimethoxybenzaldehyde | (Z)-7-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one | 72% | amazonaws.com |

Michael Addition Reactions: For the synthesis of chiral derivatives, highly enantioselective Michael addition reactions have been developed. Using a bifunctional squaramide catalyst, 2-substituted benzofuran-3(2H)-ones can react with nitroolefins to efficiently synthesize chiral 2,2'-disubstituted benzofuran-3-one derivatives, which bear adjacent quaternary and tertiary stereocenters with excellent enantioselectivity. rsc.org

Reactant for Further Cyclization: this compound is also a useful reactant for synthesizing other complex structures. It can be used to prepare 2-(2-hydroxypropan-2-yl)benzofuran-3(2H)-ones using a basic Al₂O₃ catalyst. chemicalbook.comlookchem.com It has also been used in ring transformation reactions with functionalized 2H-pyran-2-ones to create substituted dibenzofurans. researchgate.net

Fusing or linking the 7-methoxybenzofuranone scaffold with other heterocyclic rings is a powerful strategy to create hybrid molecules.

Oxadiazole Hybrids: Benzofuran-oxadiazole hybrids can be synthesized from benzofuran (B130515) precursors. A common route involves converting a 7-methoxybenzofuran-2-carboxylic acid to its corresponding hydrazide. evitachem.comderpharmachemica.com The acid hydrazide is a key intermediate that can be cyclized into a 1,3,4-oxadiazole (B1194373) ring through various methods. For example, reacting 7-methoxy-benzofuran-2-carboxylic acid hydrazide with acetic anhydride (B1165640) followed by cyclization with POCl₃ yields a 2-methyl-5-(7-methoxy-benzofuran-2-yl)-1,3,4-oxadiazole. derpharmachemica.com These oxadiazole moieties can then be further functionalized to create complex hybrid molecules. evitachem.com

Pyrazole (B372694) Hybrids: Pyrazole-fused benzofurans are accessible from benzofuranone precursors. In one approach, the isomeric 6-methoxybenzofuran-3(2H)-one is treated with a strong base like LiHMDS and then reacted with a substituted phenyl isothiocyanate. The resulting thioamide intermediate undergoes condensation with hydrazine (B178648) monohydrate to yield 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.comresearchgate.net Another strategy involves the reaction of 7-methoxy-benzofuran-2-carboxylic acid hydrazide with 1,3-dicarbonyl compounds like benzoyl acetone (B3395972) or ethyl acetoacetate (B1235776) in refluxing methanol (B129727) with an acid catalyst, which directly furnishes (7-methoxy-benzofuran-2-yl)-pyrazolyl-methanone derivatives. derpharmachemica.com

Pyrazoline Hybrids: The synthesis of 7-methoxy benzofuran pyrazoline derivatives has been reported starting from 2-acetyl-7-methoxy benzofuran. researchgate.net This starting material is used to prepare chalcones (α,β-unsaturated ketones) through condensation with aromatic aldehydes. These chalcones are then cyclized by reacting with hydrazides or related reagents, such as semicarbazide, to form the five-membered pyrazoline ring, resulting in a hybrid molecule containing both the benzofuran and pyrazoline systems. researchgate.netresearchgate.net

Synthesis of 2-Aroyl Benzofuran-Based Hydroxamic Acids

A strategic approach to synthesizing novel 2-aroyl benzofuran-based hydroxamic acids involves a pharmacophore fusion strategy. This method aims to create potential dual inhibitors of tubulin and histone deacetylase (HDAC). mdpi.com The design is centered on introducing a hydroxamic acid group, a well-known zinc-binding group (ZBG) often used in HDAC inhibitors, onto a 2-aroyl benzo[b]furan scaffold. mdpi.com

The synthesis attaches either an N-hydroxyacrylamide or an N-hydroxypropiolamide moiety at the 5-position of the 2-aroylbenzo[b]furan skeleton. mdpi.comnih.gov This results in two series of compounds. Research has shown that specific substitutions on the benzofuran ring are crucial for potent biological activity. For instance, the presence of a methoxy (B1213986) group at the C-6 position of the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton was found to be essential for significant antiproliferative activity. mdpi.com Removing this methoxy group led to inactive compounds. mdpi.com Similarly, a methyl group at the C-3 position of the benzofuran nucleus was also shown to influence potency. mdpi.com

Among the synthesized compounds, several derivatives demonstrated excellent antiproliferative activity, with IC₅₀ values in the nanomolar range against various cancer cell lines. mdpi.comnih.gov Notably, while these compounds were potent as tubulin assembly inhibitors, they did not show significant inhibitory activity against HDAC6. mdpi.comnih.gov

Table 1: Examples of Synthesized 2-Aroyl Benzofuran-Based Hydroxamic Acids and Their Activity Data sourced from Mariotto, E., et al. (2024). mdpi.com

| Compound ID | Linker | Substituents | Key Activity Finding |

| 6a | Olefinic | 6-OCH₃, 3-CH₃, 3',4',5'-(OCH₃)₃ | Equipotent to CA-4 against MDA-MB-231 cells. mdpi.com |

| 6c | Olefinic | 6-OCH₃, 3-CH₃, 4'-OCH₃ | Excellent activity against CA-4 resistant cell lines. mdpi.com |

| 6e | Olefinic | 6-OCH₃, 3-CH₃, 3',4'-(OCH₃)₂ | Excellent activity against CA-4 resistant cell lines. mdpi.com |

| 6g | Olefinic | 6-OCH₃, 3-CH₃, 2',3',4'-(OCH₃)₃ | 10-fold more active than CA-4 against HeLa cells. nih.gov |

| 11a | Acetylenic | 6-OCH₃, 3-CH₃, 3',4',5'-(OCH₃)₃ | 10-fold more potent than CA-4 against HeLa cells. mdpi.com |

| 11c | Acetylenic | 6-OCH₃, 3-CH₃, 4'-OCH₃ | Excellent activity against CA-4 resistant cell lines. mdpi.com |

| 6h | Olefinic | No 6-OCH₃ | Inactive (IC₅₀ > 10 μM). mdpi.com |

| 11h | Acetylenic | No 6-OCH₃ | Inactive (IC₅₀ > 10 μM). mdpi.com |

Preparation of Benzofuran-Based Sulphonamide Derivatives

The synthesis of benzofuran-based sulphonamides has been explored through several routes, yielding compounds with potential as inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in various diseases. nih.govrsc.org

One prominent method begins with the condensation of a 2-acetylbenzofuran (B162037) derivative (such as 2-acetylbenzofuran or 5-bromo-2-acetylbenzofuran) with either 4-hydrazinylbenzenesulfonamide (B1582950) or 4-(hydrazinecarbonyl)benzenesulfonamide. nih.gov This reaction is typically carried out in refluxing glacial acetic acid, producing the target benzofuran-based sulphonamides in good yields (79–83%). nih.gov

Another synthetic pathway starts from salicylaldehyde (B1680747) or its derivatives like ortho-vanillin. researchgate.net The process involves multiple steps:

Synthesis of a benzofuran-based ester from the starting aldehyde and ethyl bromoacetate. researchgate.net

Hydrolysis of the ester to the corresponding carboxylic acid using lithium hydroxide (B78521). researchgate.net

Reduction of the acid to an alcohol. researchgate.net

Condensation of the alcohol with a fluoronitrobenzene. researchgate.net

Reduction of the nitro group to an aniline (B41778). researchgate.net

Finally, condensation of the resulting benzofuran-based aniline with various sulfonyl chlorides to yield the desired sulphonamide derivatives. researchgate.net

These methodologies allow for the creation of a diverse library of benzofuran-based sulphonamides with varied substitution patterns, which is critical for structure-activity relationship (SAR) studies. rsc.orgnih.gov

Table 2: Examples of Synthesized Benzofuran-Based Sulphonamides Data sourced from multiple studies. nih.govresearchgate.net

| Compound ID | Starting Materials | Key Reagents | Reported Yield |

| 4a | 2-Acetylbenzofuran, 4-Hydrazinylbenzenesulfonamide | Glacial Acetic Acid | 83% nih.gov |

| 5a | 2-Acetylbenzofuran, 4-(Hydrazinecarbonyl)benzenesulfonamide | Glacial Acetic Acid | 81% nih.gov |

| VIII series | Salicylaldehyde or ortho-Vanillin | Various sulfonyl chlorides, TEA, DMF | Not specified |

Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones (Aurones)

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids responsible for the yellow coloration of many flowers. tandfonline.com Their synthesis is of significant interest due to their biological activities. Several methods have been developed for their preparation, often focusing on efficiency and environmental considerations.

A primary and versatile method for aurone synthesis is the condensation of benzofuran-3(2H)-ones with aryl aldehydes . tandfonline.com This reaction can be catalyzed by acids or bases under various conditions. tandfonline.com The key starting material, a substituted benzofuran-3(2H)-one like This compound , can be prepared from the corresponding phenol. For example, this compound is synthesized from 2-methoxyphenol by O-alkylation with chloroacetic acid, followed by an intramolecular Friedel-Crafts type cyclization. nitw.ac.in

Alternative synthetic strategies include:

Aldol Condensation: New derivatives of aurones, such as Z-2-benzylidene-4,6-dimethoxy benzofuran-3(2H)-ones, have been synthesized for the first time via Aldol condensation, with basic conditions providing better yields. iau.ir

Oxidative Cyclization of 2'-hydroxychalcones: This is a classical route to aurones. tandfonline.comuniv.kiev.ua An ultrasound-assisted method using copper acetate in ethanol (B145695) has been shown to be a faster and higher-yielding approach compared to conventional methods. univ.kiev.ua

Solvent-Free Grinding: An eco-friendly, one-pot synthesis has been developed that involves grinding a substituted 2-hydroxyphenacylchloride with an aryl aldehyde using activated barium hydroxide as a solid base and support. tandfonline.com This method avoids the use of solvents and is efficient for producing a range of aurones. tandfonline.com

These varied methodologies provide flexible and efficient pathways to a wide array of aurone derivatives, allowing for the exploration of their chemical and biological properties. nih.gov

Table 3: Overview of Synthetic Methods for Aurones

| Synthetic Method | Key Reactants | Catalysts/Conditions | Advantages |

| Aldol Condensation | Benzofuran-3(2H)-one, Aryl aldehyde | Basic (e.g., NaOH, KOH) or Acidic | Facile, efficient procedure. iau.ir |

| Oxidative Cyclization | 2'-Hydroxychalcone | Copper Acetate / Ultrasound | Faster reactions, higher yields. univ.kiev.ua |

| One-Pot Condensation | 2-Hydroxyphenacylchloride, Aryl aldehyde | Activated Ba(OH)₂ / Grinding | Eco-friendly, solvent-free, one-pot. tandfonline.com |

| Friedel-Crafts Cyclization | Phenoxyacetic acid | Not specified | Precursor synthesis for condensation. nitw.ac.in |

Biological Activities and Pharmacological Relevance of 7 Methoxybenzofuran 3 2h One and Its Derivatives

Anticancer and Cytotoxic Potential

Benzofuran-3(2H)-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including cytotoxicity against a range of cancer cell lines, modulation of cell death pathways, and inhibition of critical cellular processes.

Derivatives of the benzofuran (B130515) scaffold have shown potent cytotoxic activity across a wide spectrum of human cancer cell lines. For instance, a halogenated benzofuran derivative displayed remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 μM and 0.1 μM, respectively. nih.gov Another series of shikonin-benzofuran derivatives exhibited strong antiproliferation activity against HT-29 colon cancer cells, with one compound registering an IC50 value as low as 0.18 μM. researchgate.net

Substituted benzofuran-2-carboxamides have also been identified as powerful cytotoxic agents. One such derivative showed high potency against several cell lines, including HCT-116 (colon), HeLa (cervical), and A549 (lung), with IC50 values of 0.87 μM, 0.73 μM, and 0.57 μM, respectively. nih.govsemanticscholar.org In the context of breast cancer, certain benzofuran derivatives have proven effective against both MDA-MB-231 and MCF-7 cell lines, with IC50 values of 6.27 μM and 6.45 μM, respectively, which are comparable to the reference drug staurosporine. nih.govsemanticscholar.org Furthermore, a 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was found to be strongly cytotoxic against the A549 human lung cell line and the MCF-7 breast cancer cell line. derpharmachemica.com

| Compound Type | Cell Line | Cancer Type | IC50 (μM) |

| Halogenated Benzofuran Derivative | HL60 | Leukemia | 0.1 |

| Shikonin-Benzofuran Derivative (75c) | HT-29 | Colon | 0.18 |

| Benzofuran-2-Carboxamide Derivative (50g) | A549 | Lung | 0.57 |

| Benzofuran-2-Carboxamide Derivative (50g) | HeLa | Cervical | 0.73 |

| Benzofuran-2-Carboxamide Derivative (50g) | HCT-116 | Colon | 0.87 |

| 3-Methylbenzofuran Derivative (16b) | A549 | Lung | 1.48 |

| Halogenated Benzofuran Derivative | K562 | Leukemia | 5 |

| Benzofuran Derivative (47b) | MDA-MB-231 | Breast | 6.27 |

| Benzofuran Derivative (47b) | MCF-7 | Breast | 6.45 |

The anticancer effects of benzofuran derivatives are often linked to their ability to induce apoptosis, or programmed cell death. One benzofuran compound was shown to induce significant apoptosis in Huh7 hepatoma cells by increasing the expression of pro-apoptotic proteins like cleaved PARP (poly-ADP ribose polymerase) and Bax, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-xL/Bcl-2 and procaspases 3 and 8. nih.gov Similarly, treatment of MDA-MB-231 and MCF-7 breast cancer cells with a different benzofuran derivative led to an up-regulation of the pro-apoptotic Bax and Caspase-3 proteins and a down-regulation of the anti-apoptotic Bcl-2 protein. nih.govsemanticscholar.org

A chalcone derivative incorporating a benzofuran structure was also observed to induce apoptosis in lung and colon cancer cells, evidenced by the appearance of pycnotic nuclei and chromatin condensation. accscience.com Conversely, some benzofuran-3(2H)-one derivatives have been found to protect specific cells from apoptosis by inhibiting certain enzymes. researchgate.net These compounds were shown to protect islet β-cells from apoptosis in a dose-dependent manner, highlighting their capacity to modulate cell death pathways. researchgate.net

Beyond inducing apoptosis, benzofuran derivatives can halt the growth of cancer cells by interfering with the cell cycle. A specific derivative demonstrated potent anti-proliferative activity by causing cell cycle arrest at the G1 phase in Huh7 cells. nih.gov Another compound induced a notable arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov

This effect is not limited to breast cancer. A shikonin-benzofuran compound was found to stimulate cell cycle arrest at the G2/M phase in HT29 colon cancer cells. researchgate.net The mechanism often involves the disruption of tubulin polymerization, which is essential for the formation of the mitotic spindle required for cell division. nih.gov The presence of specific structural features, such as an N-phenethyl carboxamide group, has been shown to significantly enhance this antiproliferative activity. nih.gov

The anticancer activity of benzofuran derivatives is frequently attributed to their ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling, proliferation, and survival. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many cancers. cbijournal.com

Specifically, derivatives of benzofuran-3(2H)-one have been identified as novel and potent inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). researchgate.net Structure-activity relationship studies led to the development of compounds with IC50 values as low as 0.25 μM against DRAK2. researchgate.net Other benzofuran derivatives have shown selective inhibition of PLK1 PBD (Polo-like kinase 1 polo-box domain) with an IC50 of 16.4 μM. nih.gov Furthermore, molecular docking studies predicted that 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde is highly active against Aurora A kinase, another important target in cancer therapy. derpharmachemica.com

Anti-inflammatory Properties

Derivatives of 7-methoxybenzofuran (B1297906) and the broader benzofuran-3(2H)-one class exhibit significant anti-inflammatory properties. researchgate.netnih.gov Synthetic pyrazoline derivatives of 7-methoxy benzofuran have demonstrated potent in vivo anti-inflammatory activity. researchgate.net In studies, compounds 4g and 5m showed 83.89% and 80.49% inhibition of oedema volume, respectively, which is comparable to the 91.93% inhibition shown by the standard drug ibuprofen. researchgate.net

The mechanism of this anti-inflammatory action often involves the suppression of key inflammatory mediators. A specific benzofuran-3(2H)-one derivative was reported to effectively reduce levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8, while also safely suppressing NF-κB activity in macrophage cells. nih.gov Other synthetic aurone (B1235358) derivatives have been shown to suppress the expression of inflammatory cytokines, including TNF-α, IL-6, and IL-1β, at the transcriptional level in response to lipopolysaccharide (LPS) stimulation. ijper.org Additionally, certain aza-benzofuran compounds inhibit nitric oxide (NO) release in LPS-stimulated macrophages, with IC50 values in the range of 16.5 to 17.3 μM. nih.gov Fluorinated benzofuran derivatives have also been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased secretion of IL-6, nitric oxide, and prostaglandin E2. mdpi.com

Antimicrobial Spectrum and Efficacy

The benzofuran scaffold is a promising platform for the development of new antimicrobial agents. nih.gov Derivatives of 7-methoxy benzofuran have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Compounds featuring p-chloro and p-fluoro substitutions on a phenyl ring demonstrated good activity against Escherichia coli and Bacillus subtilis, with efficacy comparable to the standard drug ciprofloxacin. researchgate.net

A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, showed selective inhibition against several clinically relevant strains, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). ijper.org This compound also displayed effective activity against monomicrobial biofilms. ijper.org Other benzofuran derivatives isolated from the fungus Penicillium crustosum have shown moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus (MIC = 12.5 μg/mL) and weak activity against Escherichia coli (MIC = 25 μg/mL). nih.gov Some of these natural products also exhibited antifungal effects against plant pathogens like Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL. nih.gov

| Compound Type | Organism | Type | Activity Measurement | Result |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | MRSA ATCC 43300 | Gram-positive | Inhibition Zone | 18.33 mm |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | MSSA ATCC 25923 | Gram-positive | Inhibition Zone | 14.67 mm |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | P. aeruginosa ATCC 9027 | Gram-negative | Inhibition Zone | 12.33 mm |

| Aza-benzofuran Derivative (1) | S. typhimurium | Gram-negative | MIC | 12.5 μg/mL |

| Aza-benzofuran Derivative (1) | S. aureus | Gram-positive | MIC | 12.5 μg/mL |

| Oxa-benzofuran Derivative (6) | P. italicum | Fungus | MIC | 12.5 μg/mL |

| Aza-benzofuran Derivative (1) | E. coli | Gram-negative | MIC | 25 μg/mL |

Antibacterial Activity

Derivatives of 7-methoxybenzofuran have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The structural modifications on the benzofuran core play a crucial role in determining the potency and spectrum of their antibacterial action.

Research has shown that certain 7-methoxybenzofuran pyrazoline derivatives exhibit good activity against Escherichia coli and Bacillus subtilis. Specifically, compounds bearing p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro substitutions on a phenyl ring attached to the pyrazoline moiety were found to be active, with their efficacy being comparable to the standard drug ciprofloxacin.

In a study involving (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, a synthetic aurone, significant antimicrobial activity was observed against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), and Pseudomonas aeruginosa. This particular derivative demonstrated a bactericidal effect on MSSA and P. aeruginosa, while exhibiting a bacteriostatic effect on MRSA strains.

Furthermore, novel benzofuran ester derivatives have been synthesized and screened for their antibacterial properties. (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates showed activity against Gram-positive bacteria like Staphylococcus aureus and some Gram-negative bacteria. Another study on 3-methanone-6-substituted-benzofuran derivatives highlighted that compounds with a hydroxyl group at the C-6 position displayed excellent antibacterial activities against E. coli, S. aureus, MRSA, B. subtilis, and P. aeruginosa.

Additionally, some newly synthesized benzofuran derivatives have shown potent antibacterial activity against Enterococcus faecalis. The activity of these compounds is influenced by the nature and position of substituents on the benzofuran ring system.

| Compound/Derivative Type | Bacterial Strain(s) | Activity/Findings |

|---|---|---|

| 7-Methoxybenzofuran pyrazoline derivatives | E. coli, B. subtilis | Good activity, comparable to ciprofloxacin, with specific phenyl ring substitutions. |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | S. aureus (MSSA, MRSA), P. aeruginosa | Bactericidal against MSSA and P. aeruginosa; bacteriostatic against MRSA. |

| (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates | S. aureus, Gram-negative bacteria | Demonstrated antibacterial activity. |

| 3-Methanone-6-substituted-benzofurans | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | Excellent activity with hydroxyl group at C-6. |

| Substituted benzofuran derivatives | Enterococcus faecalis | Potent antibacterial activity observed. |

Antifungal Activity

The benzofuran scaffold is also a key feature in compounds exhibiting significant antifungal properties. Studies on various derivatives have revealed their potential to inhibit the growth of pathogenic fungi. For instance, a series of benzofuran-based pyrazole (B372694) derivatives showed that compounds with a fluoro substituent on a phenyl ring at the para-position had enhanced antifungal activity against Candida albicans, even more so than the standard drug fluconazole. Similarly, certain naturally occurring visnagin derivatives, which share the furo[3,2-g]chromen-7-one core, demonstrated better antimycotic activities than fluconazole, particularly against Aspergillus flavus.

In another study, novel benzofuran derivatives containing a thiazolo benzimidazole nucleus were evaluated for their antifungal activity. Among the tested compounds, two derivatives, 4b and 4d, exhibited potential antifungal effects. Furthermore, some benzofuran derivatives have shown significant potency against various fungal organisms, with one compound exhibiting high potency against C. albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephalastrum racemosum.

| Compound/Derivative Type | Fungal Strain(s) | Activity/Findings |

|---|---|---|

| Benzofuran-based pyrazole derivatives | Candida albicans | Enhanced activity with p-fluoro substituent, surpassing fluconazole. |

| Visnagin derivatives | Aspergillus flavus, C. albicans | Better activity against A. flavus than fluconazole. |

| Benzofuran-thiazolo benzimidazole derivatives (4b, 4d) | Not specified | Potential antifungal activity observed. |

| Substituted benzofuran derivatives | C. albicans, A. fumigatus, G. candidum, S. racemosum | Compound 30b showed the highest potency against all tested fungi. |

Antiviral Properties

The antiviral potential of benzofuran derivatives has been an area of active research. A study focused on new benzofuran derivatives prepared from naturally occurring xanthotoxin, which contains a 7-methoxy-furo[3,2-g]chromen-7-one structure, revealed antiviral activity. Specifically, an oxadiazole carboxylic acid derivative demonstrated the highest activity against Herpes Simplex Virus-1 (HSV-1). The presence of a cyclohexyl group was also noted to increase the anti-HSV-1 potential of some of the tested compounds.

In other research, newly synthesized benzofuran derivatives were evaluated for their in vitro activity against a variety of DNA and RNA viruses. Notably, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against respiratory syncytial virus (RSV), while [di(2-acetylbenzofuranyl-7-oxy)]-n-propane was active against influenza A virus. More recently, a series of benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) protein, which can induce a type I interferon response and inhibit viral replication. Several of these compounds were found to inhibit SARS-CoV-2 replication at nanomolar concentrations.

| Compound/Derivative Type | Virus | Activity/Findings |

|---|---|---|

| Oxadiazole carboxylic acid derivative (from xanthotoxin) | Herpes Simplex Virus-1 (HSV-1) | Highest activity among tested compounds. |

| 1-(7-alkoxy-2-benzofuranyl)ethanones | Respiratory Syncytial Virus (RSV) | Specific antiviral activity observed. |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | Exhibited activity against this virus. |

| STING agonist benzofuran derivatives | SARS-CoV-2 | Inhibited viral replication at nanomolar concentrations. |

Antimycobacterial Activity

The emergence of multi-drug resistant strains of Mycobacterium tuberculosis has necessitated the search for novel anti-tubercular agents. Benzofuran derivatives have emerged as a promising class of compounds in this regard. A study on a series of benzofuran-isatin hybrids linked by alkyl chains demonstrated excellent in vitro activity against two multi-drug resistant M. tuberculosis (MDR-MTB) strains. One particular hybrid, 7e, was highly active with Minimum Inhibitory Concentration (MIC) values of 0.125 and 0.25 μg/mL against the tested strains. This potency was significantly greater than that of the standard drugs ciprofloxacin, rifampicin, and isoniazid. The study also highlighted that all the synthesized hybrids showed low cytotoxicity towards Chinese Hamster Ovary (CHO) cells, indicating a favorable selectivity profile.

| Compound/Derivative Type | Mycobacterial Strain(s) | MIC (μg/mL) | Cytotoxicity (CC50 in CHO cells, μg/mL) |

|---|---|---|---|

| Benzofuran-isatin hybrid 7e | MDR-MTB Strain 1 | 0.125 | >512 |

| Benzofuran-isatin hybrid 7e | MDR-MTB Strain 2 | 0.25 | >512 |

| Ciprofloxacin (Reference) | MDR-MTB Strain 1 | 1 | Not reported |

| Ciprofloxacin (Reference) | MDR-MTB Strain 2 | 4 | Not reported |

| Rifampicin (Reference) | MDR-MTB Strain 1 | 64 | Not reported |

| Rifampicin (Reference) | MDR-MTB Strain 2 | >128 | Not reported |

| Isoniazid (Reference) | MDR-MTB Strain 1 & 2 | >128 | Not reported |

Antiamoebic Activity

While direct studies on this compound derivatives are limited, research on related benzofuranone structures has shown promise against pathogenic amoebas. The development of new antiamoebic drugs is crucial due to the resistance and side effects associated with current treatments. The investigation of novel heterocyclic compounds is a key strategy in this endeavor. The benzofuran nucleus, being a prominent scaffold in many biologically active compounds, represents a valuable starting point for the design of new antiamoebic agents. Further research focused on this compound derivatives could potentially yield effective compounds for the treatment of amoebic infections.

Antioxidant Mechanisms and Protective Effects

Many benzofuran derivatives have been recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is significantly influenced by the substitution pattern on the benzofuran ring.

A study on 7-methoxy benzofuran pyrazoline derivatives revealed that several compounds exhibited excellent antioxidant activity when compared to the standard drug, ascorbic acid. The presence of specific substituents on the phenyl ring attached to the pyrazoline moiety was found to be crucial for this activity. Another investigation into new benzofuran derivatives showed that compounds with morpholine, 1-pyridyl-2-yl piperazine, thiomorpholine, and piperzin-1-yl ethanol (B145695) substituents, particularly when combined with bromine or a methoxy (B1213986) group, displayed very significant to good antioxidant activity.

The transformation of a chroman skeleton, as seen in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. Furthermore, a novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, was found to possess better antioxidant activity than the congener compound Trolox C. The antioxidant mechanism of some 2-phenylbenzofuran derivatives has been investigated using computational methods, which suggested that the antioxidant activity is primarily controlled by the O–H bond dissociation enthalpy, consistent with a hydrogen atom transfer mechanism.

| Compound/Derivative Type | Antioxidant Activity Finding |

|---|---|

| 7-Methoxybenzofuran pyrazoline derivatives | Excellent activity, comparable to ascorbic acid, with specific phenyl ring substitutions. |

| Substituted benzofuran derivatives | Significant activity with morpholine, piperazine, and other nitrogen-containing heterocycles. |

| Benzofuran skeleton (vs. chroman) | Increased antioxidant activity reported. |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Better antioxidant activity than Trolox C. |

| 2-Phenylbenzofuran derivatives | Activity primarily through hydrogen atom transfer mechanism. |

Enzyme Modulation and Receptor Binding Affinities

The structural framework of this compound is amenable to modifications that can lead to compounds with specific interactions with biological targets such as enzymes and receptors.

A series of novel 3,4,7-trisubstituted benzofuran derivatives were synthesized and evaluated for their binding affinity to κ- (KOR) and μ-opioid receptors (MOR). Several of these derivatives, particularly aryl ethers, demonstrated moderate binding activities to KOR with IC50 values in the range of 3.9–11 µM, while showing no measurable binding to MOR, indicating a degree of selectivity. The presence of an aryl substituent on a hydroxy group was found to be important for KOR binding. These findings suggest that structurally simplified benzofuran derivatives could serve as lead compounds for the development of therapeutic agents targeting the κ-opioid receptor.

| Compound/Derivative Type | Target Receptor | Binding Affinity (IC50) | Selectivity |

|---|---|---|---|

| 3,4,7-Trisubstituted benzofuran aryl ethers | κ-Opioid Receptor (KOR) | 3.9–11 µM | Selective for KOR over μ-Opioid Receptor (MOR). |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Several derivatives of benzofuran-3(2H)-one have been investigated as potential inhibitors of GSK-3β.

Research has led to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3β inhibitors. nih.gov These compounds were screened for their ability to inhibit human GSK-3β's phosphorylation of a peptide substrate. The inhibitory activities, measured as IC50 values, varied from poor to excellent, with some derivatives exhibiting sub-nanomolar potency. nih.gov For instance, certain oxindole/benzofuran hybrids have shown potent dual inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β. researchgate.net Specifically, compounds 5d and 5f demonstrated IC50 values of 32.09 nM and 40.13 nM, respectively, against GSK-3β. researchgate.net

The selectivity of these inhibitors is a critical aspect of their therapeutic potential. Many GSK-3β inhibitors also show activity against CDK2 due to the similarity in their ATP-binding pockets. nih.gov However, studies have identified specific benzofuran-3-yl-(indol-3-yl)maleimide derivatives, such as compounds 2, 7, 15, and 33, that exhibit significant selectivity for GSK-3β over CDK2. nih.gov Molecular docking studies have provided insights into the binding mechanism, revealing that the maleimide ring of these inhibitors forms key hydrogen bonds with amino acid residues within the ATP-binding site of GSK-3β, such as Asp133 and Val135. nih.gov

| Compound | GSK-3β IC50 (nM) | Reference |

|---|---|---|

| Compound 5d (oxindole/benzofuran hybrid) | 32.09 | researchgate.net |

| Compound 5f (oxindole/benzofuran hybrid) | 40.13 | researchgate.net |

| Benzofuran-3-yl-(indol-3-yl)maleimide derivatives | <1 to >30,000 | nih.gov |

Urokinase-type Plasminogen Activator (uPA) System Inhibition

The urokinase-type plasminogen activator (uPA) system is critically involved in cancer invasion and metastasis. nih.gov Consequently, targeting the interaction between uPA and its receptor (uPAR) has become a promising strategy in cancer therapy. nih.gov Benzofuran derivatives have been explored as inhibitors of this system.

A series of 6-substituted hexamethylene amiloride (6-HMA)-based benzofuran derivatives have been synthesized and evaluated as potential uPA inhibitors. nih.gov The addition of a benzofuran group to the 6-HMA scaffold was found to yield compounds with higher potency and cytotoxicity. For example, the introduction of a fluorine atom at the 4-position of the 2-benzofuranyl moiety in one derivative resulted in a two-fold increase in potency and inhibitory activity, with a Ki of 88 nM and an IC50 of 0.43 μM. nih.gov

Other research has identified a class of pyrrolone small-molecule inhibitors designed to disrupt the uPAR•uPA protein-protein interaction. researchgate.net While not directly derivatives of this compound, these studies on related heterocyclic scaffolds provide valuable insights into the potential for small molecules to inhibit this critical interaction. One such compound, compound 7, inhibited the uPAR•uPA interaction with an IC50 of 18 µM and also blocked uPAR-mediated cell adhesion and signaling. researchgate.net

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| 4-Fluoro-2-benzofuranyl derivative of 6-HMA | Ki = 88 nM; IC50 = 0.43 μM | nih.gov |

| Pyrrolone small-molecule inhibitor (Compound 7) | IC50 = 18 µM (uPAR•uPA interaction) | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders. nih.govmdpi.com Derivatives of benzofuran-3(2H)-one, particularly aurones (Z-benzylidenebenzofuran-3(2H)-ones), have been identified as a promising class of tyrosinase inhibitors. nih.govnih.gov

Studies have shown that while unsubstituted aurones are weak inhibitors, the introduction of hydroxyl groups, especially at the 4, 6, and 4' positions, significantly enhances their inhibitory activity against human melanocyte-tyrosinase. nih.gov The naturally occurring 4,6,4'-trihydroxyaurone was found to be a particularly potent inhibitor, inducing 75% inhibition at a concentration of 0.1 mM, a level at which the well-known inhibitor kojic acid is inactive. nih.gov

The inhibitory mechanism of these compounds is believed to involve their ability to chelate the copper ions in the active site of the tyrosinase enzyme. nih.gov The structure-activity relationship suggests that the number and position of hydroxyl groups on both the A and B rings of the aurone scaffold are crucial for potent inhibition.

| Compound | Tyrosinase Inhibition | Reference |

|---|---|---|

| 4,6,4'-Trihydroxyaurone | 75% inhibition at 0.1 mM | nih.gov |

| Unsubstituted aurones | Weak inhibitors | nih.gov |

Chorismate Synthase Inhibition

Chorismate synthase is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. As this pathway is absent in mammals, its enzymes are attractive targets for the development of novel antimicrobial agents. researchgate.net

A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones has been identified as potent inhibitors of bacterial chorismate synthase. researchgate.netnih.gov The 2'-hydroxy-4'-pentoxy analogue, in particular, demonstrated significant inhibitory activity against Streptococcus pneumoniae chorismate synthase. nih.gov These findings suggest that the benzofuran-3(2H)-one scaffold can serve as a template for the design of new antibacterial compounds targeting this essential enzymatic pathway.

| Compound Class | Target Enzyme | Reference |

|---|---|---|

| 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones | Bacterial Chorismate Synthase | researchgate.netnih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are important targets for the treatment of neurological disorders such as Parkinson's disease and depression. nih.gov Derivatives of benzofuran-3(2H)-one, also known as 3-coumaranones, have been shown to be potent and selective inhibitors of MAO-B. nih.gov

A study of twenty 3-coumaranone derivatives revealed that they selectively inhibit human MAO-B with IC50 values ranging from 0.004 to 1.05 µM. nih.gov Nine of these compounds exhibited IC50 values below 0.05 µM for MAO-B inhibition. In contrast, their inhibitory activity against MAO-A was significantly lower, with most compounds having IC50 values greater than 10 µM, indicating a high degree of selectivity for the B isoform. nih.gov Further studies established that the inhibition of both MAO-A and MAO-B by these compounds is reversible. nih.gov In a separate study, 2-aroylbenzofuran derivatives were also found to be potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range. unich.it For example, 5-Nitro-2-(4-methoxyphenyl)benzofuran was identified as the most active compound in its series with an IC50 of 140 nM for MAO-B. nih.gov

| Compound Class/Derivative | MAO-B IC50 | Selectivity | Reference |

|---|---|---|---|

| 3-Coumaranone derivatives | 0.004–1.05 µM | Selective for MAO-B | nih.gov |

| 2-Aroylbenzofuran derivatives | As low as 8.2 nM | Selective for MAO-B | unich.it |

| 5-Nitro-2-(4-methoxyphenyl)benzofuran | 140 nM | Selective for MAO-B | nih.gov |

κ-Opioid Receptor Binding Affinity

Opioid receptors, including the μ (MOR), δ (DOR), and κ (KOR) subtypes, are involved in pain modulation and other physiological processes. jst.go.jp Selective ligands for the κ-opioid receptor are of interest as potential analgesics with a reduced risk of dependence. jst.go.jp A series of novel 3,4,7-trisubstituted benzofuran derivatives have been synthesized and evaluated for their binding affinity to both κ- and μ-opioid receptors. jst.go.jp

Several of the synthesized tertiary amine derivatives possessing an ethynyl group demonstrated moderate binding affinity to the KOR, with IC50 values ranging from 3.9 to 11 µM. jst.go.jp Importantly, these compounds did not show any measurable binding to the MOR, indicating their selectivity for the κ-opioid receptor. jst.go.jp The study suggests that the aryl substituent on the hydroxy group is important for KOR binding. Although the potency of these compounds is not yet sufficient for therapeutic use, they represent a novel structural class of selective KOR ligands and serve as valuable lead compounds for further development. jst.go.jp

| Compound Class | κ-Opioid Receptor IC50 | μ-Opioid Receptor Binding | Reference |

|---|---|---|---|

| 3,4,7-Trisubstituted benzofuran derivatives (tertiary amines) | 3.9–11 µM | No measurable binding | jst.go.jp |

Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to low oxygen conditions, promoting angiogenesis and metastasis. nih.govnih.gov Inhibition of the HIF-1 pathway is therefore a recognized strategy in cancer therapy. monash.edu Benzofuran-based compounds have emerged as promising inhibitors of this pathway.

A novel synthetic chiral-free benzofuran derivative, MO-2097, has been identified as a potent inhibitor of HIF-1α accumulation under hypoxic conditions. nih.govresearchgate.net This compound was developed from nature-inspired benzofurans and demonstrated improved chemical tractability and efficiency. researchgate.net MO-2097 exerts its inhibitory effect by targeting the hnRNPA2B1 protein. nih.govresearchgate.net In vivo studies have confirmed its efficacy, showing decreased expression of HIF-1α in treated tissues. researchgate.net The optimization of a starting benzofuran compound led to the discovery of a derivative, 8d, which inhibits the proliferation of p53-independent malignant cells by suppressing the HIF-1 pathway. monash.edu These findings highlight the potential of the benzofuran scaffold in the development of new anticancer agents that target the HIF-1 pathway. monash.edu

| Compound | Mechanism of Action | Reference |

|---|---|---|

| MO-2097 | Inhibition of HIF-1α accumulation via hnRNPA2B1 | nih.govresearchgate.net |

| Benzofuran derivative 8d | Inhibition of the HIF-1 pathway | monash.edu |

Antimicrotubule Activity

Recent pharmacological studies have highlighted the potential of benzofuran derivatives as agents with significant antimicrotubule activity. While direct studies on this compound are limited in the available literature, research on closely related 7-methoxy-2-phenylbenzo[b]furan derivatives provides valuable insights into the potential of this structural class.

One notable study investigated a 7-methoxy-2-phenylbenzo[b]furan derivative, referred to as BF3, which is functionalized at the 3-position with a 3,4,5-trimethoxybenzoyl group. nih.gov This compound demonstrated potent anticancer activity against a panel of 60 different cancer cell lines, with particular efficacy against colon cancer, brain cancer, and melanoma. nih.gov The antimicrotubule activity of BF3 was confirmed through its inhibitory effect on tubulin polymerization. nih.gov Molecular docking studies further elucidated the mechanism of action, suggesting that BF3 binds to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov

The antiproliferative effects of this 7-methoxybenzofuran derivative were found to be dose-dependent. The potent activity of this compound is highlighted by its IC50 values against various melanoma cell lines, as detailed in the table below.

| Cell Line | IC50 (µM) |

| A375 (Primary Melanoma) | 0.09 ± 0.01 |

| MDA-MB-435S (Metastatic Melanoma) | 0.11 ± 0.01 |

| WM9 (Metastatic Melanoma) | 0.18 ± 0.05 |

Table 1: Antiproliferative Activity of a 7-methoxy-2-phenylbenzo[b]furan derivative (BF3) against Melanoma Cell Lines. nih.gov

The disruption of the microtubule network by this derivative leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis. nih.gov The structure-activity relationship is crucial, with the presence and position of the methoxy group on the benzofuran ring playing a significant role in the observed antiproliferative activity. For instance, in a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, methoxy substitution at the C-6 position conferred the greatest activity, while substitution at the C-4 position resulted in the least activity. researchgate.net These findings underscore the potential of the 7-methoxybenzofuran scaffold as a promising starting point for the development of novel anticancer agents that target the microtubule network.

Other Pharmacological Activities (e.g., Analgesic, Antipyretic, Insect Antifeedant)

Analgesic and Antipyretic Activities

Based on the available scientific literature, there is no specific information regarding the analgesic or antipyretic activities of this compound or its closely related derivatives. While some complex benzofuran-containing compounds have been investigated for analgesic properties, these are structurally distinct, and the findings cannot be directly extrapolated to the this compound scaffold. nih.govresearchgate.net Further research is required to determine if this particular compound possesses any significant analgesic or antipyretic effects.

Insect Antifeedant Activity

The benzofuran scaffold has been a subject of interest in the search for novel insect antifeedants. Research into the structure-activity relationships of benzofuran derivatives has indicated that the nature and position of substituents on the aromatic ring significantly influence their antifeedant properties.

Specifically, the inclusion of a methoxy group on the aromatic portion of the benzofuran molecule has been reported to contribute to effective antifeedant activity against insects such as Spodoptera litura. mdpi.com In contrast, hydroxylation or methylation at certain positions has been shown to decrease this activity. mdpi.com

Studies on various natural and synthetic benzofurans, such as those in the tremetone and euparin series, have been conducted to evaluate their effects on insects like Spodoptera littoralis. mdpi.com While a direct study on this compound was not identified, the general finding that methoxy-substituted benzofurans can act as effective insect antifeedants suggests that this compound could warrant investigation for such properties. The table below summarizes the antifeedant effects of some benzofuran derivatives against Spodoptera littoralis.

| Compound | EC50 Ranking |

| 3-ethoxy-hydroxy-tremetone | 1st |

| 6-hydroxy-tremetone | 2nd |

| 6-acetoxy-tremetone | 6th |

Table 2: Relative Antifeedant Activity of a Selection of Benzofuran Derivatives against S. littoralis. mdpi.com

The mechanism of action for antifeedant compounds often involves the stimulation of deterrent receptors in the insect's taste organs, leading to the cessation of feeding. researchgate.net The structural characteristics of the benzofuran ring system, combined with substitutions like the methoxy group, appear to be key for this interaction.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Crucial Structural Determinants for Biological Activity

The biological activity of derivatives based on the 7-methoxybenzofuran-3(2H)-one core is intricately linked to several key structural elements. The benzofuran (B130515) ring system itself, a fusion of a benzene (B151609) and a furan (B31954) ring, provides a rigid framework that is often recognized by biological targets. The presence and position of the methoxy (B1213986) group at the 7-position are critical, influencing the molecule's electronic properties and its potential for hydrogen bonding, which can significantly impact binding affinity to target proteins.

Substitutions at other positions of the benzofuran ring have been shown to be crucial for modulating activity. For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic rings have been identified as important for cytotoxicity. mdpi.com Furthermore, the nature of the substituent at the 2-position of the benzofuran-3(2H)-one core, often a benzylidene group, plays a pivotal role in determining the compound's inhibitory potential against various enzymes.

Influence of Substitution Patterns on Pharmacological Profiles

The pharmacological profile of this compound derivatives can be finely tuned by altering the substitution patterns on both the benzofuran ring and any appended aromatic moieties.

For derivatives with a 2-benzylidene substituent, the nature and position of groups on the benzylidene ring are critical. Studies on aurone (B1235358) derivatives as inhibitors of alkaline phosphatase have revealed that electron-withdrawing groups, such as nitro groups, can enhance inhibitory activity. nih.gov Conversely, the presence of electron-donating groups like hydroxyl or methoxy groups on the benzylidene ring can also lead to potent inhibition, suggesting that a complex interplay of electronic and steric factors governs the interaction with the target enzyme. nih.gov

In a series of 3,4,7-trisubstituted benzofuran derivatives designed as opioid receptor ligands, the substituent at the 3-position was found to be important for activity. While the core structure in this study was a benzofuran, the findings offer insights that could be applicable to the this compound scaffold. Specifically, an aryl substituent on a side chain at the 3-position was found to be important for κ-opioid receptor binding affinity. jst.go.jp

The following table summarizes the influence of different substitution patterns on the biological activity of benzofuran-3(2H)-one derivatives, providing a basis for understanding the potential effects on the 7-methoxy scaffold.

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Potential Therapeutic Area |

| 2 (on Benzylidene) | Electron-withdrawing (e.g., -NO2) | Increased inhibitory activity against alkaline phosphatase nih.gov | Anti-inflammatory, Anticancer |

| 2 (on Benzylidene) | Electron-donating (e.g., -OH, -OCH3) | Potent inhibition of alkaline phosphatase nih.gov | Anti-inflammatory, Anticancer |

| 3 | Aryl group on a side chain | Important for κ-opioid receptor binding jst.go.jp | Analgesia, Anti-pruritus |

| 5, 6 | Dimethoxy substitution | A starting point for cytotoxic halogenated derivatives mdpi.com | Anticancer |

Effect of Halogenation and Other Functional Group Modifications on Potency and Selectivity

The introduction of halogen atoms and other functional groups is a common strategy to enhance the potency and selectivity of drug candidates. In the realm of benzofuran derivatives, halogenation has been shown to significantly increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

For example, the attachment of a bromine atom to a methyl group at the 3-position of a dimethoxy-substituted benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells without affecting normal cells, highlighting the importance of the halogen's position. mdpi.com While this study was not on a this compound, it underscores the potential of targeted halogenation to improve the therapeutic index.

The presence of a phenolic hydroxyl group on the benzofuran scaffold has also been identified as crucial for modulating anticancer activity. nih.gov This hydrogen-donating group can form favorable interactions with target proteins, enhancing cytotoxic properties. nih.gov

The table below illustrates the impact of specific functional group modifications on the activity of benzofuran derivatives.

| Modification | Position | Effect on Activity | Mechanism of Action |

| Bromination | 3 (on attached methyl group) | Significant increase in cytotoxicity against cancer cells mdpi.com | Enhanced binding affinity, potential for halogen bonding |

| Chlorination/Fluorination | General | Generally increases anticancer activity nih.gov | Improved binding affinity through halogen bonding |

| Hydroxylation | General (phenolic OH) | Crucial for modulating anticancer activity nih.gov | Formation of hydrogen bonds with target proteins |

| Methoxy Group | 7 | Influences electronic properties and potential for hydrogen bonding | Modulates target binding affinity |

Rational Design Principles for Enhanced Therapeutic Efficacy

Based on the accumulated SAR data, several rational design principles can be formulated to guide the development of more effective therapeutic agents based on the this compound scaffold:

Scaffold Optimization: The this compound core should be considered a privileged scaffold for targeting a range of biological targets. The 7-methoxy group is a key feature that should be retained or judiciously modified to fine-tune electronic and steric properties.

Targeted Substitutions at C-2: For enzyme inhibitory activity, the 2-position, particularly with a benzylidene substituent, is a prime location for modification. A systematic exploration of both electron-donating and electron-withdrawing substituents on the benzylidene ring is warranted to maximize potency.

Strategic Halogenation: The introduction of halogens, especially bromine, at specific positions on the benzofuran ring or its substituents can significantly enhance potency, likely through the formation of halogen bonds. The position of halogenation is critical for achieving selective cytotoxicity against cancer cells.

Incorporation of Hydrogen Bonding Moieties: The inclusion of hydrogen bond donors, such as phenolic hydroxyl groups, can improve target engagement and biological activity.

Hybrid Molecule Design: The fusion of the this compound scaffold with other pharmacologically active moieties, such as chalcones, triazoles, or piperazines, presents a promising strategy for developing hybrid drugs with synergistic effects and enhanced potency. nih.gov

By applying these principles, medicinal chemists can more effectively navigate the chemical space around the this compound core to design and synthesize novel drug candidates with improved therapeutic efficacy.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. aip.org Such calculations allow for the prediction of various molecular properties from first principles, offering a detailed understanding of a compound's behavior at the molecular level. For benzofuran (B130515) derivatives, DFT has been successfully employed to investigate structural, topological, and electronic properties. aip.org

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, indicating that this is the primary site for electrophilic attack. The LUMO is also generally located across the ring structure. The introduction of substituents, such as the methoxy (B1213986) group in 7-Methoxybenzofuran-3(2H)-one, can significantly influence the energies of these orbitals and, consequently, the molecule's reactivity. In a study on 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, suggesting eventual charge transfer interactions can occur within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Benzofuran Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.215 |

| ELUMO | -2.026 |

| Energy Gap (ΔE) | 4.189 |

Data derived from a computational study on 7-methoxy-benzofuran-2-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule in three dimensions. libretexts.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.govwolfram.com In an ESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and methoxy groups, as well as the ether oxygen in the furanone ring. researchgate.net These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The aromatic ring would exhibit a more complex potential distribution, with the hydrogen atoms generally showing a positive potential. Understanding the ESP is crucial for predicting non-covalent interactions, such as those involved in ligand-receptor binding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the stability of the molecule. This analysis can quantify the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is a measure of their significance.

Table 2: Illustrative NBO Donor-Acceptor Interactions in a Benzofuran System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | ~5-15 |

| LP (O-methoxy) | π* (C-aromatic) | ~2-8 |

| π (C=C) | π* (C=O) | ~10-20 |

Values are representative for benzofuran-type structures and indicate the magnitude of stabilization from electron delocalization.

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO properties of a molecule. researchgate.net

Benzofuran derivatives have been investigated for their NLO properties. researchgate.net The presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the carbonyl group) connected through a π-system can enhance the molecular hyperpolarizability. Computational studies on benzofuran-based systems have shown that structural modifications can significantly tune their NLO response. researchgate.net For this compound, the combination of the electron-donating methoxy group and the electron-withdrawing carbonyl group conjugated through the benzofuran scaffold suggests that it may possess noteworthy NLO properties. nih.gov

Quantum chemical calculations can accurately predict various spectroscopic features, which can aid in the structural elucidation and characterization of compounds.

Vibrational Spectroscopy: Theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of vibrational modes. For 2(3H)-benzofuranone, a related isomer, vibrational frequencies have been calculated and assigned to fundamental modes, with the carbonyl (C=O) stretching frequency being a prominent feature. nih.govresearchgate.net For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the C=O stretch, C-O-C stretching of the ether and furanone ring, and vibrations associated with the substituted benzene (B151609) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. scielo.org.zamuni.cz The absorption maxima (λmax) correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net The extent of conjugation in a molecule significantly affects its λmax. utoronto.ca For this compound, electronic transitions within the π-system of the benzofuranone core would be responsible for its UV-Vis absorption.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (1H and 13C). semanticscholar.org These predicted shifts are invaluable for confirming the structure of a synthesized compound. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) protons of the furanone ring, and the methyl protons of the methoxy group, as well as for all the carbon atoms in the molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net It is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For instance, derivatives of 7-methoxy-benzofuran have been docked with biomarkers of cancer cells, revealing their potential as anticancer agents. derpharmachemica.com In one such study, a 7-methoxy-2-aryl-benzofuran derivative was shown to be most active against Aurora A kinase (PDB: 3LAU) and Dictyostelium myosin (PDB: 1VOM). derpharmachemica.com Similarly, benzofuran-1,2,3-triazole hybrids have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer treatment. nih.govnih.gov These studies highlight the potential of the benzofuran core, and by extension this compound, to serve as a scaffold for the design of ligands that can effectively interact with biological targets. The methoxy group and the carbonyl oxygen of this compound could potentially form key hydrogen bond interactions within a receptor's active site, contributing to binding affinity and selectivity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-methoxy-benzofuran-2-carboxylic acid |

| 2(3H)-benzofuranone |

| 7-methoxy-2-aryl-benzofuran |

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive review of scientific literature indicates that specific studies focusing on the conformational analysis or molecular dynamics (MD) simulations of this compound have not been extensively published. Such studies, were they available, would be crucial for understanding the molecule's flexibility and its interactions in a dynamic biological environment.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the key areas of flexibility would be the methoxy group (-OCH₃) attached to the benzene ring and the puckering of the five-membered furanone ring. Theoretical methods like Density Functional Theory (DFT) would typically be employed to calculate the potential energy surface by rotating the methoxy group and mapping the energy changes associated with different ring conformations. This would reveal the most energetically favorable shapes of the molecule.

Molecular dynamics (MD) simulations would build upon this by simulating the movement of the atoms in the molecule over time, governed by a force field. An MD simulation could model the behavior of this compound in a solvent, such as water, providing insights into:

Solvent Interactions: How water molecules arrange around the compound and form hydrogen bonds.

Dynamic Stability: The stability of the lowest-energy conformers over time at physiological temperatures.

Interaction Dynamics: How the molecule might approach and interact with a biological target, like an enzyme's active site.

While general MD methods are well-established for studying biomolecular systems, specific parameters and simulation results for this compound are not present in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. A search of peer-reviewed literature reveals that while QSAR studies have been performed on the broader class of benzofuran and benzofuranone derivatives for various biological targets, no QSAR models have been specifically developed or published for this compound itself. nih.govnih.govmdpi.com

The general approach for a QSAR study involving this compound would include:

Data Set Collection: A series of molecules based on the this compound scaffold with varying substituents would need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition).

Descriptor Calculation: For each molecule in the series, a set of numerical values, or "descriptors," would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Development: Statistical methods, such as multiple linear regression, would be used to build a mathematical equation linking the descriptors to the observed biological activity.

Model Validation: The predictive power of the resulting QSAR model would be rigorously tested to ensure its reliability.

Such a model could predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding further drug discovery efforts. However, the absence of a specific biological activity dataset for a series of compounds directly related to this compound means that no such predictive models are currently available. Studies on other benzofuran derivatives have successfully used QSAR to identify key structural features for activities like vasodilation and anticancer effects. nih.govmdpi.com

Below is a hypothetical table illustrating the types of molecular descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Type | Descriptor Name | Typical Calculated Value/Type | Significance in QSAR |

|---|---|---|---|

| Physicochemical | Molecular Weight | 164.16 g/mol | Relates to the size and bulk of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicted: 1.4 | Indicates the hydrophobicity of the molecule, affecting membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | 35.5 Ų | Predicts transport properties such as intestinal absorption. |

| Electronic | Dipole Moment | Calculated Value (Debye) | Describes the polarity of the molecule, important for dipole-dipole interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Calculated Values (eV) | Relates to the molecule's ability to donate or accept electrons in chemical reactions. |

Role in Chemical Synthesis and As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

7-Methoxybenzofuran-3(2H)-one has been established as a key precursor in the synthesis of a range of complex organic molecules. Its reactive ketone and adjacent methylene (B1212753) group provide sites for various chemical transformations, enabling the construction of more elaborate structures.

Research has demonstrated its role as a starting material in the synthesis of novel aurone (B1235358) derivatives. For instance, it is used to produce compounds like 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one. Furthermore, it serves as a reactant for the synthesis of 2-α-(2-α-hydroxypropan-2-yl)benzofuran-3(2H)-ones when treated with a basic Al2O3 catalyst. Another documented application includes its use in the multi-step synthesis of 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde, a complex benzofuran (B130515) derivative. rsc.org